(3-Iodo-4-methylphenyl)methanamine
Description
(3-Iodo-4-methylphenyl)methanamine is a substituted aromatic amine with the molecular formula C₈H₁₀IN (molecular weight: 247.08 g/mol). Its structure consists of a benzene ring substituted with an iodine atom at position 3, a methyl group at position 4, and a methanamine (-CH₂NH₂) group. This compound is notable for its applications in medicinal chemistry and agrochemical synthesis, particularly as a precursor for bioactive molecules. For example, derivatives of this compound, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, have been investigated as abiotic elicitors of flavonolignan production in plant cell cultures .
Properties
IUPAC Name |
(3-iodo-4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAHWTIHSCPOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-methylphenyl)methanamine typically involves the iodination of 4-methylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: (3-Iodo-4-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 4-methylphenylmethanamine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 4-methylphenylmethanamine.
Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Intermediates :
- Synthesis of Complex Molecules :
- Elicitation Studies :
- Anticancer Potential :
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent for treating infections. This property is attributed to the presence of the iodine atom, which may enhance its interaction with microbial targets.
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Significant inhibition of tumor cell growth; evaluated by NCI protocols |
| Antimicrobial Activity | Effective against various bacterial strains; potential for infection treatment |
| Anti-inflammatory | Modulates pro-inflammatory cytokines; potential therapeutic applications |
Case Studies
- Elicitation with Derivatives :
- Anticancer Evaluation :
Mechanism of Action
The mechanism of action of (3-Iodo-4-methylphenyl)methanamine depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with molecular targets through its amine group, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence solubility, stability, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Iodine Position : The isomer (4-iodo-3-methylphenyl)methanamine (iodine at position 4) exhibits higher aqueous solubility in its hydrochloride form compared to the 3-iodo analog due to improved ionic character .
- Electron-Withdrawing Groups : The nitro group in (2-iodo-4-nitrophenyl)methanamine reduces solubility but enhances electrophilicity, making it reactive in coupling reactions .
- Heterocyclic Modifications : Compounds like [4-(3-chlorophenyl)oxan-4-yl]methanamine demonstrate how heterocyclic rings alter steric and electronic profiles, affecting receptor binding .
Biological Activity
(3-Iodo-4-methylphenyl)methanamine, a halogenated aromatic amine, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an iodine atom, which significantly influences its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is an intermediate in organic synthesis, utilized for the preparation of more complex molecules. Its iodine substituent enhances its reactivity, allowing for various chemical transformations such as oxidation, reduction, and substitution reactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its amine group, which can interact with various molecular targets in biological systems. The iodine atom can act as a leaving group in nucleophilic substitution reactions, facilitating interactions with enzymes and receptors. This compound may influence enzyme activity or receptor binding through several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their function.
- Receptor Modulation : It may act as a ligand for certain receptors, altering their signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits potential in various biological contexts:
1. Pharmaceutical Development
The compound is being investigated as a precursor for synthesizing pharmaceuticals due to its ability to form derivatives that may possess enhanced biological activity. For example, halogenated compounds are often explored for their anti-cancer properties .
2. Elicitation Studies
Studies have shown that derivatives of this compound can act as abiotic elicitors in plant systems, enhancing the production of secondary metabolites such as flavonolignans and taxifolin. For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated significant increases in these metabolites under specific conditions .
3. Chemical Biology
The compound's interactions with biomolecules have been explored in various contexts. It has been suggested that iodine-containing compounds can modulate biological pathways related to neurotransmitter systems and metabolic processes.
Research Findings
A summary of key findings from recent studies is provided in the following table:
Case Study 1: Elicitation Effects
In a study examining the effects of this compound derivatives on Silybum marianum callus cultures, significant increases in flavonolignan production were noted after specific treatment durations and concentrations. The highest increase was recorded at a concentration yielding a 13-fold increase compared to control values after 24 hours .
Case Study 2: Anticancer Potential
Research into halogenated compounds similar to this compound has revealed promising anticancer activities. These compounds often exhibit selective inhibition against cancer cell lines while sparing normal cells, indicating potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
